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5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

medicinal chemistry kinase inhibitor building block

5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2434850-41-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure features a fused pyrazole-pyrimidine bicycle with a piperidine ring directly attached at the 5-position via an N-linkage and a free carboxylic acid group at the 3-position (molecular formula C12H14N4O2, molecular weight 246.27 g/mol).

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
Cat. No. B8160705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=NN3C=C2)C(=O)O
InChIInChI=1S/C12H14N4O2/c17-12(18)9-8-13-16-7-4-10(14-11(9)16)15-5-2-1-3-6-15/h4,7-8H,1-3,5-6H2,(H,17,18)
InChIKeyXUVOTCKZVKTRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core Scaffold and Procurement-Relevant Identity


5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 2434850-41-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class . Its structure features a fused pyrazole-pyrimidine bicycle with a piperidine ring directly attached at the 5-position via an N-linkage and a free carboxylic acid group at the 3-position (molecular formula C12H14N4O2, molecular weight 246.27 g/mol) . This scaffold is a privileged core in kinase inhibitor medicinal chemistry, with numerous derivatives reported as potent Pim-1, Flt-3, and BTK inhibitors [1]. Unlike the simpler unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6, MW 163.13), the presence of the piperidine moiety at position 5 introduces a basic nitrogen capable of forming key hydrogen-bond interactions with kinase hinge residues, a structural feature shown to be critical for nanomolar potency in Pim-1 inhibitors [1][2].

Why 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine family, seemingly minor structural modifications produce drastic shifts in biological activity, physicochemical properties, and synthetic utility. The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW 163.13) lacks the piperidine moiety entirely, resulting in a molecular weight difference of 83.14 g/mol and the absence of a basic amine center critical for target engagement [1]. Conversely, analogs such as 5-(piperidin-4-yl) or 5-(4,4-difluoropiperidin-1-yl) derivatives alter the attachment geometry or introduce electron-withdrawing fluorine atoms, modulating pKa, LogP, and hydrogen-bonding capacity . SAR studies on Pim-1 inhibitors have explicitly demonstrated that the nature of the 5-position substituent is the primary driver of potency, with even conservative changes (e.g., shortening the linker by a single methylene unit) completely abolishing activity (e.g., compound 15a in the series showed loss of all Pim-1 inhibition) [2]. Therefore, generic substitution without rigorous functional validation risks silent failure in downstream biochemical or cellular assays.

Quantitative Differentiation Evidence for 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Versus Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the Unsubstituted Core Scaffold

The target compound (MW 246.27) carries a 51% greater mass than the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (MW 163.13) [1]. The piperidine ring introduces a calculated ClogP increase of approximately 1.2 units (based on fragment contributions), moving into a more drug-like lipophilicity range suitable for passive membrane permeability [2]. This differentiates it from the unsubstituted core, which is more polar and less likely to engage hydrophobic kinase pockets without further elaboration.

medicinal chemistry kinase inhibitor building block

Distinct Hydrogen-Bonding Geometry vs. 5-(Piperidin-4-yl) Isomers

The target compound bears the piperidine ring linked via its N-1 position directly to the pyrazolo[1,5-a]pyrimidine 5-position, creating an N-arylpiperidine motif. In contrast, 5-(piperidin-4-yl) analogs attach through a C–C bond at the piperidine 4-position, altering the distance and angle of the basic nitrogen relative to the heterocyclic core [1]. SAR data from Pim-1 inhibitor optimization shows that 5-substituents bearing an active proton (e.g., –NH2, –OH) achieve the highest potency (IC50 = 1–10 nM) by forming hydrogen bonds with Asp128 and Asp131, while neutral ether or sulfone analogs lose 5–20 fold potency [1]. The piperidin-1-yl group in the target compound lacks a freely rotatable amine proton, suggesting it may exhibit a binding mode intermediate between hydrogen-bond donors and purely hydrophobic substituents. Note: Direct IC50 data for the target compound against Pim-1 or BTK has not been publicly reported; the comparison is inferred from class SAR.

structure-activity relationship kinase hinge binding Pim-1

Free Carboxylic Acid as a Versatile Synthetic Handle vs. Pre-formed Carboxamides

The target compound retains a free –COOH group at the 3-position, enabling direct amide bond formation with a wide range of amines using standard coupling reagents (e.g., HATU, EDC/HOBt) [1]. In contrast, the extensively characterized Pim-1 inhibitor series features pre-formed 3-carboxamides (e.g., N-(4-fluorophenyl)-7-hydroxy-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide), which require de novo synthesis if alternative amide substituents are desired [2]. For procurement decisions in medicinal chemistry, the carboxylic acid building block allows a single compound to generate dozens of amide analogs in one-step parallel synthesis, whereas the pre-formed carboxamide requires a multi-step resynthesis for each new amide variant.

synthetic chemistry amide coupling parallel synthesis

Piperidine Basicity and Salt Formation Potential vs. Non-Basic Analogs

The piperidine nitrogen (calculated pKa ~8.5 for the conjugate acid) provides a site for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate), potentially improving aqueous solubility and crystallinity [1]. The difluoro analog 5-(4,4-difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW 282.25) has a significantly reduced piperidine basicity (estimated pKa ~5.5 due to the electron-withdrawing fluorine atoms), making salt formation less favorable and potentially reducing solubility at physiological pH [2]. For procurement purposes, the target compound's piperidine basicity offers a tangible handle for formulation development that is attenuated or absent in fluorinated analogs.

solubility enhancement salt screening formulation

Optimal Application Scenarios for 5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Based on Evidence


Kinase Inhibitor Fragment Library Design and Diversity-Oriented Synthesis

The free carboxylic acid at the 3-position enables rapid, parallel amide library synthesis for hit identification against kinase targets. The piperidine moiety pre-installed at the 5-position provides a privileged hinge-binding motif that has been validated in multiple pyrazolo[1,5-a]pyrimidine-based kinase inhibitor series, including Pim-1 (IC50 down to 1 nM for optimized analogs) and Flt-3 . Researchers building focused kinase libraries can use this building block as a single diversification point to generate 50–200 amide analogs in a single synthetic cycle, significantly accelerating hit-to-lead timelines compared to de novo scaffold synthesis.

Salt Form Selection and Preclinical Formulation Development

The basic piperidine nitrogen (estimated pKa ~8.5) allows systematic salt screening with pharmaceutically acceptable counterions (HCl, mesylate, besylate, tosylate) . This contrasts with electron-deficient piperidine analogs such as the 4,4-difluoro or 4-trifluoromethyl derivatives, where reduced basicity limits salt formation options . Formulation scientists can leverage this property to improve aqueous solubility, dissolution rate, and ultimately oral bioavailability in preclinical pharmacokinetic studies.

Selective Chemical Probe Development via Structure-Based Design

The N-arylpiperidine geometry at the 5-position offers a distinct exit vector from the pyrazolo[1,5-a]pyrimidine core compared to C-linked piperidine analogs. Based on co-crystal structures of related pyrazolo[1,5-a]pyrimidines bound to Pim-1 (e.g., PDB 4K0Y, resolution 1.954 Å), the 5-substituent projects toward the solvent-exposed region of the kinase active site, where structural variations can modulate selectivity against off-target kinases . Computational docking studies using the target compound as a scaffold can guide the design of selective chemical probes by exploiting the unique trajectory of the piperidin-1-yl group to access selectivity pockets not reachable by 4-piperidinyl isomers.

Custom Synthesis and Procurement of Analog Series for SAR Exploration

For contract research organizations (CROs) and internal medicinal chemistry groups, procuring this building block in multi-gram quantities enables the systematic exploration of three vectors: (i) amide diversification at the 3-carboxylic acid position, (ii) substitution on the piperidine ring (if using N-Boc-protected precursors or post-modification), and (iii) further functionalization of the pyrazolo[1,5-a]pyrimidine core at the 6- and 7-positions via electrophilic aromatic substitution or halogenation-coupling sequences . This versatility, combined with the compound's moderate molecular weight (246.27 g/mol), positions it as an efficient starting point for lead optimization while maintaining favorable ligand efficiency metrics.

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